

Establishing a 3D skin equivalent model to study Contractubex effects

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Compound of Interest

Compound Name: Contractubex

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Application Notes & Protocols

Topic: Establishing a 3D Skin Equivalent Model to Study the Effects of **Contractubex®** on Cutaneous Wound Healing and Scar Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The process of wound healing is a complex biological cascade aimed at restoring tissue integrity. Dysregulation of this process can lead to pathological scarring, such as hypertrophic scars and keloids, which are characterized by excessive deposition of extracellular matrix (ECM) components, particularly collagen.[1] Three-dimensional (3D) human skin equivalents (HSEs) have emerged as powerful in vitro tools that closely mimic the architecture and physiology of native human skin, offering a robust platform for studying wound healing and evaluating the efficacy of therapeutic agents.[2][3][4]

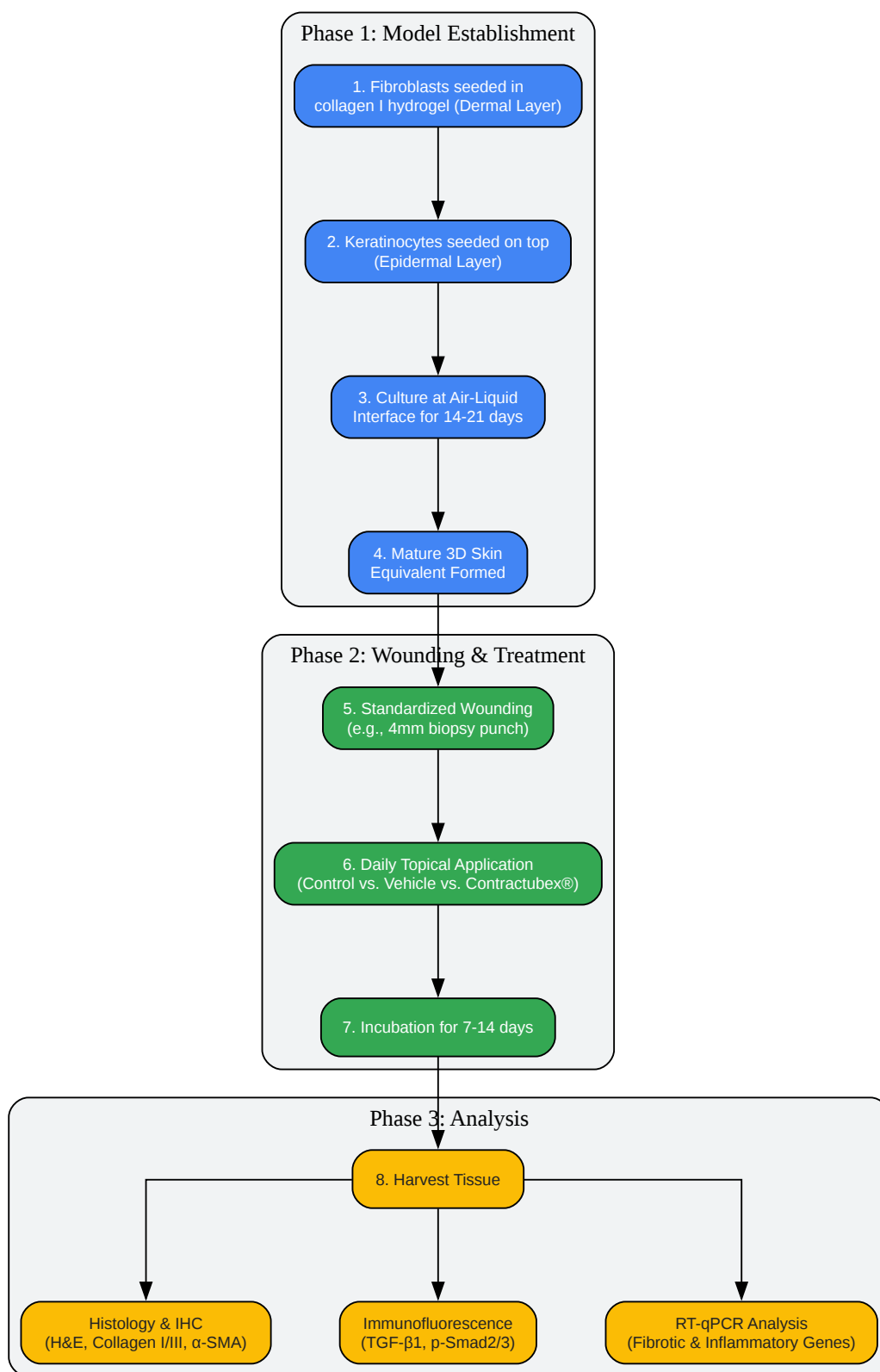
Contractubex® is a topical scar treatment composed of three active ingredients: Extractum cepae (onion extract), Heparin sodium, and Allantoin.[5][6][7] These components are known to have anti-inflammatory, antiproliferative, and tissue-remodeling properties.[7][8][9] This document provides detailed protocols for establishing a 3D full-thickness skin equivalent model to investigate the cellular and molecular effects of **Contractubex®** on the wound healing and scar formation process.

Mechanism of Action of Active Ingredients

- **Extractum cepae (Onion Extract):** Possesses anti-inflammatory and bactericidal properties. [7][10] It has been shown to inhibit fibroblast proliferation and the production of ECM components like collagen. [8][10] The flavonoids within the extract, such as quercetin, are believed to mediate these effects, partly through the inhibition of the Transforming Growth Factor- β (TGF- β) signaling pathway, a key regulator of fibrosis. [8]
- **Heparin:** A well-known anticoagulant, heparin also exhibits anti-inflammatory and anti-swelling properties. [7] It helps to soften the tissue structure and supports cell and tissue regeneration. [7][11] Heparin can modulate the activity of growth factors involved in healing and has been shown to influence fibroblast mitogenesis and collagen production. [11][12]
- **Allantoin:** Promotes wound healing by stimulating cell proliferation and supporting the growth of new tissue. [13][14][15] It has a softening, or keratolytic, effect which helps to smooth the skin, and it also possesses moisturizing properties and can relieve itching commonly associated with scar formation. [7][14][16]

Experimental Design and Workflow

The overall experimental workflow is designed to assess the effect of **Contractubex®** on a wounded 3D skin model. The experiment includes three main groups: an untreated control, a vehicle control (the gel base of **Contractubex®** without active ingredients), and the **Contractubex®**-treated group. The model will be established, wounded, treated over a period of time, and then harvested for various analyses.



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Caption: Overall experimental workflow for studying **Contractubex®** effects.

Detailed Experimental Protocols

Protocol 1: Establishment of a 3D Full-Thickness Skin Equivalent (HSE)

This protocol is adapted from established methods for generating HSEs.[\[3\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- Primary Human Dermal Fibroblasts (HDFs)
- Primary Human Epidermal Keratinocytes (HEKs)
- Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
- Keratinocyte growth medium (e.g., KGM-Gold™)
- Rat tail collagen type I
- Neutralization solution (e.g., 10x PBS, 1N NaOH)
- Cell culture inserts (e.g., 0.4 µm pore size for 6-well or 12-well plates)
- HSE differentiation medium

Procedure:

- Cell Expansion: Culture HDFs and HEKs in their respective growth media at 37°C and 5% CO₂. Passage cells before they reach full confluency.
- Dermal Equivalent Preparation:
 - On ice, mix rat tail collagen I with neutralization solution and fibroblast growth medium.
 - Trypsinize HDFs, count them, and resuspend to a final concentration of 2.5×10^5 cells/mL in the collagen mixture.
 - Pipette 2 mL of the HDF-collagen suspension into each cell culture insert in a 6-well plate.

- Incubate at 37°C for 1-2 hours to allow for gelation.
- Add 2 mL of fibroblast growth medium both inside the insert and to the surrounding well.
- Culture for 5-7 days, allowing the fibroblasts to contract the collagen gel.
- Epidermal Layer Seeding:
 - Aspirate the medium from the inserts.
 - Trypsinize and count HEKs. Seed 5×10^5 HEKs onto the surface of each contracted dermal equivalent.
 - Culture in a submerged state using keratinocyte growth medium for 2-3 days.
- Air-Liquid Interface (ALI) Culture:
 - Aspirate the medium from both the insert and the well.
 - Add HSE differentiation medium only to the outer well, bringing the medium level to the bottom of the insert membrane. This exposes the keratinocytes to air.
 - Culture at ALI for 14-21 days to allow for full epidermal stratification and differentiation. Change the medium every 2-3 days.

Protocol 2: Wounding and Treatment Application

Materials:

- Sterile biopsy punch (e.g., 4 mm diameter)
- **Contractubex®** gel
- Vehicle control gel
- Sterile spatula or applicator

Procedure:

- After the ALI culture period, transfer the inserts containing the mature HSEs to a new plate.
- Create a standardized full-thickness wound in the center of each HSE using a sterile 4 mm biopsy punch.^{[17][19]}
- Carefully remove the excised tissue plug with sterile forceps.
- Divide the wounded HSEs into three groups:
 - Group 1 (Control): No treatment applied to the wound.
 - Group 2 (Vehicle): Apply a thin layer of the vehicle gel to the wound.
 - Group 3 (**Contractubex®**): Apply a thin layer of **Contractubex®** gel to the wound.
- Apply treatments once daily for the duration of the experiment (e.g., 7 or 14 days).
- Continue to culture the HSEs at the ALI, changing the medium in the outer well every 2-3 days.

Protocol 3: Histological and Immunohistochemical (IHC) Analysis

Materials:

- 4% Paraformaldehyde (PFA)
- Phosphate-Buffered Saline (PBS)
- Ethanol series (70%, 95%, 100%)
- Xylene
- Paraffin wax
- Hematoxylin and Eosin (H&E) stains
- Primary antibodies: anti-Collagen I, anti-Collagen III, anti- α -SMA

- HRP-conjugated secondary antibody and DAB substrate kit
- Antigen retrieval solution (e.g., citrate buffer pH 6.0)

Procedure:

- Fixation and Processing:
 - Harvest HSEs at the experimental endpoint and fix in 4% PFA overnight at 4°C.
 - Wash with PBS and dehydrate through a graded ethanol series.
 - Clear with xylene and embed in paraffin wax.
- Sectioning: Cut 5 μ m thick cross-sections through the center of the wound area using a microtome.
- H&E Staining: Perform standard H&E staining on representative sections to evaluate overall tissue morphology, re-epithelialization, and cellular infiltration.
- Immunohistochemistry (IHC):
 - Deparaffinize and rehydrate sections.
 - Perform heat-induced antigen retrieval.[\[20\]](#)
 - Block endogenous peroxidase activity and non-specific binding sites.
 - Incubate with primary antibodies (e.g., Collagen I, Collagen III, α -SMA) overnight at 4°C.
 - Wash and incubate with an HRP-conjugated secondary antibody.
 - Develop the signal using a DAB substrate kit.
 - Counterstain with hematoxylin, dehydrate, and mount.[\[20\]](#)[\[21\]](#)
 - Capture images using a light microscope for semi-quantitative analysis.

Protocol 4: Immunofluorescence (IF) Staining for TGF- β Signaling

Materials:

- Primary antibodies: anti-TGF- β 1, anti-phospho-Smad2/3
- Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)
- DAPI nuclear stain
- Mounting medium

Procedure:

- Follow steps 1-3 of the IHC protocol (Deparaffinization, Rehydration, Antigen Retrieval).
- Block non-specific binding sites with blocking buffer (e.g., 5% normal goat serum in PBS).
- Incubate with primary antibodies overnight at 4°C.
- Wash with PBS and incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
- Counterstain nuclei with DAPI.
- Wash and mount coverslips with anti-fade mounting medium.
- Visualize and capture images using a fluorescence or confocal microscope.

Protocol 5: Gene Expression Analysis by RT-qPCR

Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit)
- RNase/DNase-free reagents and consumables
- cDNA synthesis kit

- SYBR Green or TaqMan-based qPCR master mix
- Primers for target genes (e.g., COL1A1, COL3A1, ACTA2 (α -SMA), TGFB1, IL6, TNF) and a housekeeping gene (e.g., GAPDH, ACTB).

Procedure:

- RNA Extraction:
 - Harvest HSEs and homogenize them in lysis buffer from an RNA extraction kit.
 - Isolate total RNA according to the manufacturer's protocol.
 - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- cDNA Synthesis:
 - Reverse transcribe 1 μ g of total RNA into cDNA using a cDNA synthesis kit.
- Real-Time qPCR:
 - Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.
 - Run the qPCR reaction on a real-time PCR system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[\[22\]](#)[\[23\]](#)
 - Perform a melt curve analysis to confirm the specificity of the amplified product.
- Data Analysis:
 - Calculate the relative gene expression using the $2^{-\Delta\Delta C_t}$ method, normalizing the expression of target genes to the housekeeping gene.[\[22\]](#)

Data Presentation: Quantitative Analysis Tables

The following tables serve as templates for summarizing the quantitative data obtained from the described experiments.

Table 1: Histomorphometric Analysis

Parameter	Control	Vehicle	Contractubex®
Epidermal Thickness (µm)			
Wound Gap (µm)			
Number of Stratified Layers			

| Cell Density in Dermis | | | |

Table 2: Semi-Quantitative Analysis of IHC/IF Staining Scoring: 0 (Negative), 1 (Weak), 2 (Moderate), 3 (Strong)

Marker	Control	Vehicle	Contractubex®
Collagen Type I			
Collagen Type III			
α-SMA			
TGF-β1			

| p-Smad2/3 | | | |

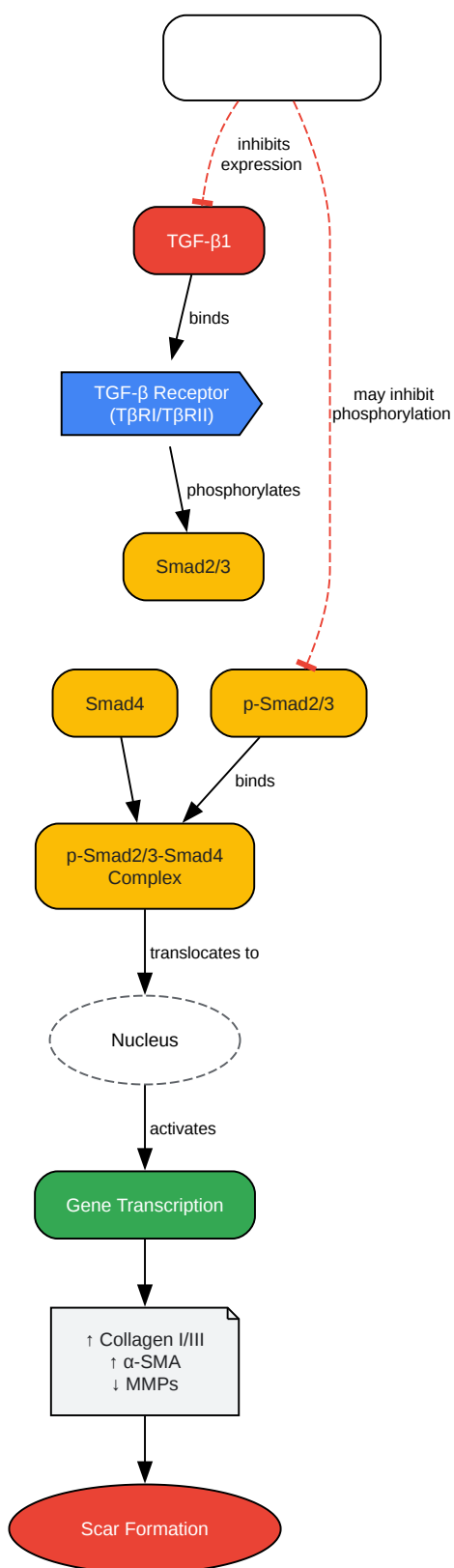
Table 3: Relative Gene Expression (Fold Change vs. Control)

Gene Target	Vehicle	Contractubex®
COL1A1		
COL3A1		
ACTA2 (α-SMA)		
TGFB1		
IL6		

| TNF || |

Visualization of Key Signaling Pathway

The TGF- β signaling pathway is a critical driver of fibrosis. **Contractubex®** components are hypothesized to interfere with this pathway, reducing the profibrotic response.



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Caption: Hypothesized action of **Contractubex®** on the TGF-β fibrosis pathway.

Conclusion

The protocols outlined in this document describe a comprehensive approach to utilizing a 3D human skin equivalent model for evaluating the anti-scarring properties of **Contractubex®**. This in vitro system allows for controlled, reproducible studies on re-epithelialization, collagen deposition, myofibroblast differentiation, and the modulation of key fibrotic signaling pathways like TGF- β . The quantitative data generated from these experiments can provide valuable insights into the mechanisms by which **Contractubex®** improves the clinical appearance of scars and supports its use in scar management.

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